NAA is a naturally occurring neurotransmitter in the brain. Researchers use mass spectrometry to measure NAA levels in various biological samples, such as brain tissue or cerebrospinal fluid. NAA-d3 serves as an internal standard in these experiments. The addition of deuterium alters the molecule's mass slightly, allowing researchers to distinguish between the naturally occurring NAA and the labeled NAA-d3. This distinction helps to account for variations during sample preparation and measurement, leading to more accurate quantification of NAA levels [1, 2].
NAA plays a role in various metabolic pathways within the brain. NAA-d3 can be used to trace the metabolic fate of NAA in these pathways. Researchers can introduce NAA-d3 into a biological system and then track the incorporation of deuterium into downstream metabolites using mass spectrometry. This approach provides valuable insights into NAA metabolism and helps researchers understand how the brain utilizes this neurotransmitter [3].
N-Acetyl-L-aspartic Acid-d3 is a stable isotope-labeled derivative of N-acetyl-L-aspartic acid, which is a naturally occurring compound in the human body. The molecular formula for N-acetyl-L-aspartic acid is C₆H₉N₁O₅, and it has a molecular weight of 175.139 g/mol. This compound is primarily found in the brain, where it plays significant roles in neuronal function and metabolism. It is synthesized from L-aspartic acid and acetyl-CoA, and it serves as a marker in various neurochemical studies due to its prominence in proton magnetic resonance spectroscopy (NMR) of brain tissue .
In vivo, N-acetyl-L-aspartic acid can be deacetylated back to L-aspartic acid via the action of specific enzymes, such as N-acetyltransferases. This reversible reaction plays a role in regulating the levels of neurotransmitters and other metabolites in neurons .
N-Acetyl-L-aspartic Acid-d3 is crucial for various biological processes within the central nervous system. It is predominantly found in neurons and is involved in:
Additionally, alterations in N-acetyl-L-aspartic acid levels have been associated with neurological disorders such as Canavan disease, which affects myelin production .
The synthesis of N-Acetyl-L-aspartic Acid-d3 can be achieved through several methods:
N-Acetyl-L-aspartic Acid-d3 has various applications, particularly in research:
Research indicates that N-Acetyl-L-aspartic Acid-d3 interacts with several neurotransmitter systems and metabolic pathways. Studies have shown that its levels can be influenced by pharmacological agents, which may alter neuronal activity and metabolism. For instance:
Several compounds are structurally similar to N-Acetyl-L-aspartic Acid-d3. Here are some notable comparisons:
Compound | Structure / Formula | Unique Features |
---|---|---|
L-Aspartic Acid | C₄H₇N₁O₄ | Primary amino acid involved in protein synthesis |
N-Acetylaspartate | C₆H₉N₁O₄ | Acetylated form with neuroprotective properties |
D-Aspartate | C₄H₇N₁O₄ | D-form of aspartate; limited biological roles |
N-Acetyl-L-glutamic Acid | C₆H₉N₁O₅ | Related compound involved in similar metabolic pathways |
N-Acetyl-L-aspartic Acid-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Its specific presence in neurons distinguishes it from other amino acids and derivatives that may not have such localized functions or applications .
N-Acetyl-L-aspartic Acid-d3 possesses the molecular formula C₆H₆D₃NO₅, reflecting the incorporation of three deuterium atoms in place of hydrogen atoms within the original molecular structure [1] [3]. The molecular weight of this deuterated compound is 178.16 g/mol, representing a mass increase of 3.02 atomic mass units compared to the unlabeled parent compound, which has a molecular weight of 175.14 g/mol [4] [6]. This mass shift corresponds precisely to the replacement of three hydrogen atoms with deuterium atoms, each contributing approximately 1.01 additional atomic mass units [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₆D₃NO₅ | [1] [3] |
Molecular Weight | 178.16 g/mol | [4] [6] |
Accurate Mass | 178.067 g/mol | [3] [5] |
Mass Shift | +3.02 amu | [6] |
Parent Compound MW | 175.14 g/mol | [6] |
The deuterium labeling in N-Acetyl-L-aspartic Acid-d3 occurs at specific positions designated as 2,3,3-d3, indicating deuterium incorporation at the alpha carbon (position 2) and the methylene group (positions 3,3) of the aspartic acid moiety [1] [20]. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2S)-2-acetamido-2,3,3-trideuteriobutanedioic acid, reflecting both the stereochemical configuration and the precise deuterium substitution pattern [3] [14].
The structural representation through Simplified Molecular Input Line Entry System notation is [2H]C([2H])(C(=O)O)C@(NC(=O)C)C(=O)O, clearly delineating the deuterium positions within the molecular framework [3] [20]. The International Chemical Identifier string provides comprehensive structural information: InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m0/s1/i2D2,4D, with the isotopic descriptor "i2D2,4D" specifically indicating the deuterium labeling pattern [3] [14].
The compound maintains the L-configuration at the alpha carbon, preserving the stereochemical integrity essential for biological recognition and activity [3]. The acetyl group remains unmodified, ensuring that the functional characteristics associated with the N-acetyl moiety are retained while providing isotopic labeling for analytical distinction [1] [14].
Structural Feature | Description | Reference |
---|---|---|
Labeling Pattern | 2,3,3-d3 | [1] [20] |
IUPAC Name | (2S)-2-acetamido-2,3,3-trideuteriobutanedioic acid | [3] [14] |
SMILES | [2H]C([2H])(C(=O)O)C@(NC(=O)C)C(=O)O | [3] [20] |
Stereochemistry | L-configuration maintained | [3] |
InChI Key | OTCCIMWXFLJLIA-BWBLNMPZSA-N | [3] |
The spectroscopic characteristics of N-Acetyl-L-aspartic Acid-d3 are fundamentally altered by the presence of deuterium atoms, providing distinct analytical signatures compared to the unlabeled compound [9] [14]. Nuclear magnetic resonance spectroscopy reveals the absence of proton signals at positions where deuterium substitution has occurred, resulting in simplified spectra that facilitate structural confirmation and purity assessment [10] [14].
Mass spectrometry demonstrates a characteristic M+3 mass shift, enabling precise identification and quantification of the deuterated compound in complex matrices [4] [14]. The isotopic enrichment typically exceeds 98 atom percent deuterium, ensuring high analytical precision for applications requiring stable isotope-labeled internal standards [3] [5]. The mass spectrometric fragmentation pattern maintains similarity to the parent compound while exhibiting the expected mass shifts corresponding to deuterium-containing fragments [14].
Proton nuclear magnetic resonance spectroscopy of the parent compound N-Acetyl-L-aspartic acid shows characteristic signals that are absent in the deuterated analog at positions of deuterium incorporation [10]. The deuterium labeling results in reduced signal intensity and altered coupling patterns in regions corresponding to the labeled positions, providing clear spectroscopic evidence of successful isotopic substitution [11] [14].
Spectroscopic Method | Key Features | Reference |
---|---|---|
¹H NMR | Absence of signals at deuterated positions | [10] [14] |
Mass Spectrometry | M+3 mass shift (178.16 vs 175.14) | [4] [14] |
Isotopic Enrichment | >98 atom % D | [3] [5] |
Fragmentation | Deuterium-shifted fragment ions | [14] |
Coupling Patterns | Altered due to deuterium effects | [11] |
The physicochemical properties of N-Acetyl-L-aspartic Acid-d3 closely resemble those of the unlabeled parent compound, with minor modifications attributable to the deuterium isotope effect [15] . The compound exists as a solid at room temperature, typically appearing as a colorless to light yellow crystalline material [4] [15]. The melting point is expected to be similar to that of the parent compound, which ranges from 137-140°C, though slight variations may occur due to isotopic effects on intermolecular interactions [15] [26].
The density of the deuterated compound is anticipated to be marginally higher than the parent compound's density of approximately 1.422 g/cm³, reflecting the increased atomic mass of deuterium compared to hydrogen [15] [26]. Solubility characteristics remain largely unchanged, with the compound demonstrating solubility in water and slight solubility in dimethyl sulfoxide when heated [15] [27].
The acid dissociation constant (pKa) is expected to be similar to the parent compound's value of approximately 3.14, though deuterium substitution can produce small but measurable changes in acidity due to kinetic isotope effects [15] [18]. The optical rotation properties are anticipated to be comparable to those of the unlabeled compound, maintaining the characteristic [α]20/D values associated with the L-stereochemistry [15] [26].
Property | Value/Description | Reference |
---|---|---|
Physical State | Solid, crystalline | [4] [15] |
Appearance | Colorless to light yellow | [4] [15] |
Melting Point | ~137-140°C (similar to parent) | [15] [26] |
Density | Slightly > 1.422 g/cm³ | [15] [26] |
Water Solubility | Soluble | [15] [27] |
DMSO Solubility | Slightly soluble (with heating) | [15] [27] |
pKa | ~3.14 (similar to parent) | [15] |
Optical Activity | Similar to parent compound | [15] [26] |
The synthesis of N-Acetyl-L-aspartic acid-d3 involves several established methodologies for incorporating deuterium atoms into the molecular structure. The most prevalent approach utilizes the acetylation of L-aspartic acid with deuterium-labeled acetylating agents . This compound features deuterium substitution at positions 2, 3, and 3 of the aspartic acid backbone, creating a stable isotope-labeled derivative with enhanced analytical utility.
Chemical Synthesis Routes represent the primary methodology for preparing N-Acetyl-L-aspartic acid-d3. The fundamental synthetic approach involves the reaction of L-aspartic acid with deuterated acetic anhydride (D3-acetic anhydride) or deuterated acetyl chloride under controlled conditions . The reaction proceeds through nucleophilic acyl substitution, where the amino group of L-aspartic acid attacks the carbonyl carbon of the deuterated acetylating agent, resulting in the formation of the N-acetyl derivative with incorporated deuterium atoms.
Oxazolone-Based Labeling offers an alternative synthetic pathway particularly useful for specific deuterium incorporation patterns. This method capitalizes on the unique structural characteristics of amino acid derivatives, which can form oxazolone intermediates that facilitate deuterium incorporation from deuterium oxide (D2O) solvent [3] [4]. The oxazolone ring formation enables racemization at the alpha-carbon position, allowing for selective deuterium incorporation under mild reaction conditions.
Enzymatic Synthesis Approaches provide a biologically relevant method for N-Acetyl-L-aspartic acid synthesis. The enzyme aspartate N-acetyltransferase (EC 2.3.1.17) catalyzes the formation of N-acetyl-L-aspartic acid from L-aspartate and acetyl-CoA [5] [6]. This enzymatic pathway offers high specificity and operates under physiological conditions, making it suitable for preparing deuterated analogs when deuterated acetyl-CoA is employed as the acetyl donor.
The acetylation process represents the core transformation in synthesizing N-Acetyl-L-aspartic acid-d3. Deuterated Acetic Anhydride serves as the primary acetylating agent, with the reaction typically conducted in aqueous or mixed aqueous-organic media . The reaction conditions require careful temperature control to ensure high deuterium incorporation while maintaining the integrity of the L-aspartic acid substrate. Optimal conditions typically involve temperatures between 0°C and 37°C, with reaction times ranging from 30 minutes to several hours depending on the specific protocol employed.
Deuterated Acetyl Chloride provides an alternative acetylating agent offering enhanced reactivity compared to the anhydride [7]. This reagent is particularly useful when conducting reactions in anhydrous conditions or when rapid acetylation is desired. The use of deuterated acetyl chloride typically requires the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct and maintain reaction efficiency.
Reaction Optimization Parameters significantly influence the success of the deuteration process. The pH of the reaction medium plays a crucial role, with optimal conditions typically maintained between 7.0 and 8.5 to ensure adequate nucleophilicity of the amino group while preventing side reactions [3]. Temperature control is equally important, as elevated temperatures may lead to deuterium scrambling or unwanted side reactions, while temperatures that are too low may result in incomplete conversion.
The Deuterium Incorporation Mechanism involves the formation of an amide bond between the deuterated acetyl group and the amino nitrogen of L-aspartic acid. The reaction proceeds through a tetrahedral intermediate, with subsequent elimination of the leaving group (acetate in the case of acetic anhydride, or chloride in the case of acetyl chloride) to yield the final deuterated product . The stereochemistry of the L-aspartic acid is preserved during this transformation, ensuring that the resulting product maintains the desired optical activity.
High-Performance Liquid Chromatography (HPLC) serves as the gold standard for purifying N-Acetyl-L-aspartic acid-d3. The technique offers exceptional resolution and reproducibility, enabling the separation of the target compound from reaction byproducts and impurities [8]. Reversed-phase HPLC utilizing C18 stationary phases is most commonly employed, with mobile phases consisting of water-acetonitrile or water-methanol gradients. The method typically achieves purities exceeding 99% with recovery rates of 90-95%.
Semipreparative HPLC represents a scaled-up version of analytical HPLC, designed for processing larger quantities of material while maintaining high purity standards [8]. This technique utilizes columns with larger internal diameters (typically 10-20 mm) and can handle sample loads ranging from milligrams to several grams. The method is particularly valuable for preparing research-grade materials where high purity is essential.
Solid-Phase Extraction (SPE) provides an efficient and cost-effective purification method, particularly useful for removing water-soluble impurities and reaction byproducts [9]. C18 solid-phase extraction cartridges are most commonly employed, with the compound being retained on the hydrophobic stationary phase while polar impurities are washed away. The target compound is subsequently eluted using an appropriate organic solvent, typically methanol or acetonitrile.
Ion-Exchange Chromatography offers selectivity based on the ionic properties of amino acids and their derivatives. This technique is particularly effective for separating N-Acetyl-L-aspartic acid-d3 from unreacted L-aspartic acid and other ionic impurities [8]. Cation-exchange resins are typically employed, with elution achieved using salt gradients or pH adjustments.
Crystallization Methods provide a classical approach to purification that can be particularly effective for large-scale preparations. The technique relies on the differential solubility of the target compound compared to impurities, with careful control of temperature, solvent composition, and crystallization rate being essential for achieving high purity [8]. This method is often employed as a final purification step to remove trace organic impurities.
Mass Spectrometry Analysis represents the primary analytical technique for assessing isotopic enrichment in N-Acetyl-L-aspartic acid-d3. High-resolution mass spectrometry provides accurate mass measurements that enable precise determination of deuterium incorporation [10]. The technique can differentiate between isotopologues and provide quantitative information about the distribution of deuterium atoms within the molecule. Mass accuracy tolerances of ±2.5 ppm are typically required for quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers complementary information about deuterium incorporation patterns and molecular structure. Both 1H NMR and 2H NMR spectroscopy are employed to assess the degree and position of deuterium substitution [11]. The technique provides site-specific information about deuterium incorporation and can detect incomplete labeling or scrambling. Integration of NMR signals allows for quantitative assessment of isotopic enrichment at specific positions.
Chemical Purity Assessment involves the use of high-performance liquid chromatography coupled with ultraviolet detection and mass spectrometry. This combination provides both quantitative purity measurements and qualitative identification of impurities [8]. Purity specifications typically require chemical purity of ≥99% as determined by HPLC analysis.
Enantiomeric Purity Analysis employs chiral high-performance liquid chromatography to assess the optical purity of the compound. This analysis is crucial since racemization can occur during synthesis, particularly under harsh reaction conditions or elevated temperatures [13]. Enantiomeric excess values of ≥97% are typically required for high-quality preparations.